4-Methyl-2-(pyridin-2-ylmethyl)thiazole
Description
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H10N2S/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9/h2-5,7H,6H2,1H3 |
InChI Key |
YKMZZWADKYKWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-ylmethyl)thiazole typically involves the reaction of 2-bromo-1-(pyridin-2-ylmethyl)ethanone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol with triethylamine as a base at reflux temperature .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-2-ylmethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2- and 5-positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-Methyl-2-(pyridin-2-ylmethyl)thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential use in the development of new drugs, including anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-2-ylmethyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substitution Patterns
Key structural analogs include:
- 2-(4-Pyridinyl)thiazole carboxamides: These compounds feature a pyridine ring directly attached to the thiazole at position 2, with carboxamide substituents at position 4.
- 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides : These analogs prioritize trifluoromethyl and aryl groups at positions 4 and 2, respectively, favoring hydrophobic interactions over pyridine-mediated π-stacking .
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Structure-Activity Relationship (SAR) Insights
- C2 Position : Hydrophobic groups (e.g., pyridin-2-ylmethyl, phenyl) enhance target binding via van der Waals interactions. Pyridine-linked groups improve solubility and π-stacking .
- C4 Position : Methyl or trifluoromethyl groups optimize steric fit in kinase active sites, while ester/carboxamide groups (e.g., in anti-angiogenic analogs) improve hydrogen bonding .
- Pyridine vs. Phenyl: Pyridine-containing derivatives show superior selectivity for kinase targets over phenyl-substituted analogs, which non-specifically inhibit multiple enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
